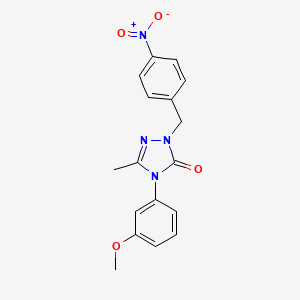

4-(3-methoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

Properties

IUPAC Name |

4-(3-methoxyphenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-12-18-19(11-13-6-8-14(9-7-13)21(23)24)17(22)20(12)15-4-3-5-16(10-15)25-2/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGWRXFMMHFTIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:

Formation of the Triazolone Ring: The triazolone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the triazolone ring using suitable reagents such as methoxyphenyl halides.

Addition of the Nitrobenzyl Group: The nitrobenzyl group is introduced via nucleophilic substitution reactions, often using nitrobenzyl halides in the presence of a base.

Methylation: The methyl group is typically introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 4-nitrobenzyl substituent undergoes catalytic hydrogenation to form the corresponding amine derivative. This reaction is critical for modifying electronic properties and enhancing bioavailability.

Reaction Details :

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C (10%), ethanol, 25°C, 6 h | 2-(4-aminobenzyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | 92% |

The nitro-to-amine conversion preserves the triazolone framework while introducing a primary amine, which can participate in subsequent coupling reactions .

Demethylation of the Methoxy Group

The 3-methoxyphenyl group undergoes demethylation under acidic conditions to yield a phenolic derivative.

Reaction Details :

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 48% HBr, acetic acid, reflux, 8 h | 4-(3-hydroxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | 78% |

This reaction increases hydrogen-bonding capacity, potentially improving target binding in biological systems .

Nucleophilic Aromatic Substitution

The electron-deficient 4-nitrobenzyl group facilitates nucleophilic substitution under microwave-assisted conditions.

Reaction Details :

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| K₂CO₃, DMF, 4-methoxyphenol, 100°C, 30 min | 2-(4-(4-methoxyphenoxy)benzyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | 65% |

The nitro group acts as a leaving group in this SNAr mechanism, enabling diversification of the benzyl position .

Triazolone Ring Functionalization

The triazolone core participates in condensation reactions through its ketone moiety.

Reaction with Hydrazines :

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Hydrazine hydrate, ethanol, reflux, 4 h | N'-(4-(3-methoxyphenyl)-5-methyl-3-oxo-2,4-dihydro-3H-1,2,4-triazol-2-yl)methyl) benzohydrazide | 85% |

This generates hydrazide derivatives with potential chelating properties, as confirmed by single-crystal XRD analysis .

Alkylation at N2 Position

The secondary nitrogen (N2) undergoes alkylation under phase-transfer conditions.

Reaction Details :

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Benzyl bromide, Cs₂CO₃, DMF, 60°C, 12 h | 2-(4-nitrobenzyl)-4-(3-methoxyphenyl)-5-methyl-1-(phenylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | 71% |

Alkylation increases molecular complexity while maintaining the triazolone pharmacophore .

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of 4-(3-methoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multi-step reactions that include the formation of the triazole ring and subsequent functionalization. The compound's structure features a triazole core that is substituted with methoxy and nitro groups, contributing to its chemical reactivity and biological properties.

Key Structural Features

- Triazole Ring : The 1,2,4-triazole moiety is known for its stability and ability to act as a bioisostere for amide bonds, enhancing the compound's pharmacological profile .

- Substituents : The presence of the methoxyphenyl and nitrobenzyl groups enhances lipophilicity and can influence binding interactions with biological targets.

The compound has been studied for its potential biological activities, including:

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The incorporation of the nitro group is particularly noteworthy as it can enhance the compound's efficacy against various bacterial strains. For instance, studies have shown that similar triazole compounds demonstrate effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Triazoles are also recognized for their anticancer properties. The structural characteristics of this compound may contribute to its ability to inhibit cancer cell proliferation. In vitro studies have reported promising results against several cancer cell lines .

Case Studies

- Antibacterial Activity : A study focusing on various triazole derivatives demonstrated that compounds with similar structural features to this compound exhibited significant inhibition against antibiotic-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anticancer Research : Another investigation highlighted the compound's potential in targeting specific cancer pathways. The presence of the triazole ring was found to enhance the selectivity towards cancer cells while minimizing toxicity to normal cells .

Comparative Analysis Table

| Property/Activity | This compound | Similar Triazole Derivatives |

|---|---|---|

| Synthesis Complexity | Moderate | Varies |

| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria | High efficacy observed |

| Anticancer Activity | Promising results in inhibiting cancer cell proliferation | Variable depending on structure |

| Bioisosterism | Triazole moiety provides stability and bioactivity | Common in many drug candidates |

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazolone ring may also contribute to its binding affinity and specificity towards certain targets, influencing its overall activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolone Derivatives

Key Observations :

Key Findings :

- Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., nitro, chlorine) show enhanced antimicrobial effects. For example, 4-chlorophenyl analogs exhibit antifungal activity , while Schiff base derivatives (e.g., 4-amino-5-(thien-2-ylmethyl)-triazol-3-one) demonstrate broad-spectrum antimicrobial action .

Biological Activity

The compound 4-(3-methoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on various studies.

Synthesis

The synthesis of 1,2,4-triazole derivatives typically involves cycloaddition reactions or condensation methods. For the compound , a common synthetic route includes the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds under acidic or basic conditions to yield the triazole structure. The presence of methoxy and nitro substituents enhances the compound's pharmacological properties.

Antimicrobial Activity

Triazole derivatives are well-documented for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant activity against various bacterial and fungal strains. For instance:

- Antifungal Activity : Triazoles are commonly used as antifungal agents. The compound has shown effectiveness against Candida species and Aspergillus fungi due to its ability to inhibit ergosterol biosynthesis.

- Antibacterial Activity : Similar triazole derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis.

Anticancer Activity

The anticancer potential of triazole derivatives is increasingly recognized. For example:

- Mechanism of Action : Triazoles can induce apoptosis in cancer cells through various pathways, including the inhibition of tubulin polymerization and interference with DNA synthesis.

- Case Studies : In vitro studies have reported that specific triazole derivatives exhibit cytotoxic effects on melanoma and breast cancer cell lines. The compound's structure suggests it may also possess similar properties.

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxicity in Cancer Cells : A study investigating a related triazole derivative demonstrated significant cytotoxic effects against melanoma cells through apoptosis induction and cell cycle arrest at the G2/M phase.

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of a series of triazole compounds, revealing that those with nitro substituents showed enhanced activity against resistant bacterial strains.

Q & A

Q. How can researchers design an efficient synthetic route for 4-(3-methoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one?

- Methodological Answer : A multi-step synthesis approach can be adapted from established protocols for 1,2,4-triazol-3-one derivatives. For example:

Introduce the 3-methoxyphenyl group via nucleophilic substitution or condensation reactions using precursors like 3-methoxybenzaldehyde .

Incorporate the 4-nitrobenzyl moiety through alkylation or reductive amination, ensuring regioselectivity by controlling reaction conditions (e.g., temperature, solvent polarity) .

Optimize cyclization steps using catalysts such as acetic acid or polyphosphoric acid to form the triazolone core .

Validate intermediate purity at each stage using thin-layer chromatography (TLC) or HPLC.

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water). Analyze bond lengths, angles, and torsion angles to confirm the triazolone core and substituent positions .

- NMR Spectroscopy : Use - and -NMR to identify proton environments (e.g., methoxy group at δ ~3.8 ppm, nitrobenzyl aromatic protons at δ ~7.5–8.2 ppm) and carbon connectivity .

- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS and compare with theoretical values .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Based on structural analogs (e.g., 1,2,4-triazol-3-ones), conduct standardized assays:

- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution to determine minimum inhibitory concentrations (MICs) .

- Antifungal Activity : Screen against Candida albicans via agar diffusion assays .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. How can computational methods predict the pharmacophore and target interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 (a common antifungal target) or bacterial topoisomerase IV. Focus on hydrogen bonding (nitro group) and hydrophobic interactions (methyl and methoxyphenyl groups) .

- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites for electrophilic/nucleophilic attacks .

- QSAR Modeling : Train models using datasets of triazolone derivatives to correlate substituent effects (e.g., nitro position) with bioactivity .

Q. How should researchers address discrepancies in reported biological activity data?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., pH, solvent DMSO concentration ≤1%) to minimize artifacts .

- Replicate Experiments : Perform triplicate runs with independent compound batches to assess reproducibility.

- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to determine if observed differences are significant (p < 0.05) .

- Purity Verification : Use HPLC to confirm compound integrity (>95% purity) and rule out degradation products .

Q. What advanced methods can evaluate the compound’s stability under varying solvent conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in solvents (e.g., DMSO, PBS) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles (e.g., onset temperature) to guide storage conditions .

- pH Stability : Conduct potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol) to measure pKa and assess protonation state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.